Cas no 313469-76-0 (4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)

4-(Dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a specialized benzamide derivative featuring a dipropylsulfamoyl substituent and a methanesulfonyl-functionalized benzothiazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for enzyme inhibition or receptor modulation. The dipropylsulfamoyl group enhances solubility and bioavailability, while the methanesulfonyl-benzothiazole component may contribute to selective binding interactions. Its structural complexity allows for precise tuning of physicochemical properties, making it a candidate for further investigation in drug discovery. The compound’s stability and synthetic accessibility further support its utility in developing novel therapeutic agents.
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide structure
313469-76-0 structure
Product name:4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
CAS No:313469-76-0
MF:C21H25N3O5S3
MW:495.635301351547
CID:5993967
PubChem ID:2318929

4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
    • 4-(N,N-dipropylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
    • Benzamide, 4-[(dipropylamino)sulfonyl]-N-[6-(methylsulfonyl)-2-benzothiazolyl]-
    • SR-01000424744
    • Z56786576
    • 4-(dipropylsulfamoyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
    • SR-01000424744-1
    • 313469-76-0
    • AKOS001037701
    • Oprea1_529033
    • F0359-0055
    • Inchi: 1S/C21H25N3O5S3/c1-4-12-24(13-5-2)32(28,29)16-8-6-15(7-9-16)20(25)23-21-22-18-11-10-17(31(3,26)27)14-19(18)30-21/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,23,25)
    • InChI Key: QKKJCURFYBAQTG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(S(C)(=O)=O)C=C2S1)(=O)C1=CC=C(S(N(CCC)CCC)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 495.09563443g/mol
  • Monoisotopic Mass: 495.09563443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 839
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 159Ų

4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0359-0055-100mg
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0359-0055-25mg
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0359-0055-20μmol
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0 90%+
20μl
$79.0 2023-05-17
A2B Chem LLC
BA70693-5mg
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0
5mg
$272.00 2024-04-20
A2B Chem LLC
BA70693-100mg
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0
100mg
$697.00 2024-04-20
A2B Chem LLC
BA70693-10mg
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0
10mg
$291.00 2024-04-20
Life Chemicals
F0359-0055-2mg
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0359-0055-4mg
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0359-0055-75mg
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0359-0055-2μmol
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
313469-76-0 90%+
2μl
$57.0 2023-05-17

4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Related Literature

Additional information on 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Introduction to 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 313469-76-0)

4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide, with the CAS number 313469-76-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzamide moiety, a dipropylsulfamoyl group, and a methanesulfonyl-substituted benzothiazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The dipropylsulfamoyl group in the compound is known for its ability to enhance the solubility and bioavailability of the molecule, making it an attractive candidate for drug development. The benzothiazole ring, on the other hand, is a common scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The methanesulfonyl substitution further modulates the compound's pharmacological profile, potentially enhancing its potency and selectivity.

Recent studies have explored the potential of 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide in various therapeutic areas. One notable area of research is its application as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory properties, 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has also shown promise in cancer research. A study published in Cancer Research highlighted its potential as an antitumor agent. The compound was found to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

The pharmacokinetic properties of 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide have been extensively studied to optimize its therapeutic potential. Research has shown that the compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. However, further studies are needed to fully understand its metabolism and potential drug-drug interactions.

In terms of safety and toxicity, preliminary data suggest that 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is well-tolerated at therapeutic doses. Animal studies have not reported significant adverse effects at clinically relevant concentrations. However, comprehensive toxicological evaluations are ongoing to ensure its safety for human use.

The development of 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide as a therapeutic agent is an ongoing process. Current efforts are focused on optimizing its chemical structure to enhance its efficacy and reduce potential side effects. Advanced computational methods and high-throughput screening techniques are being employed to identify structural modifications that can improve the compound's pharmacological profile.

In conclusion, 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 313469-76-0) represents a promising candidate for the treatment of inflammatory diseases and cancer. Its unique chemical structure and biological activities make it a valuable target for further research and development in medicinal chemistry and pharmaceutical sciences.

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